

Acalisib GS-9820 CAL-120 identification

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Compound Focus: Acalisib

CAS No.: 870281-34-8

Cat. No.: S548988

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Selectivity and Mechanism of Action

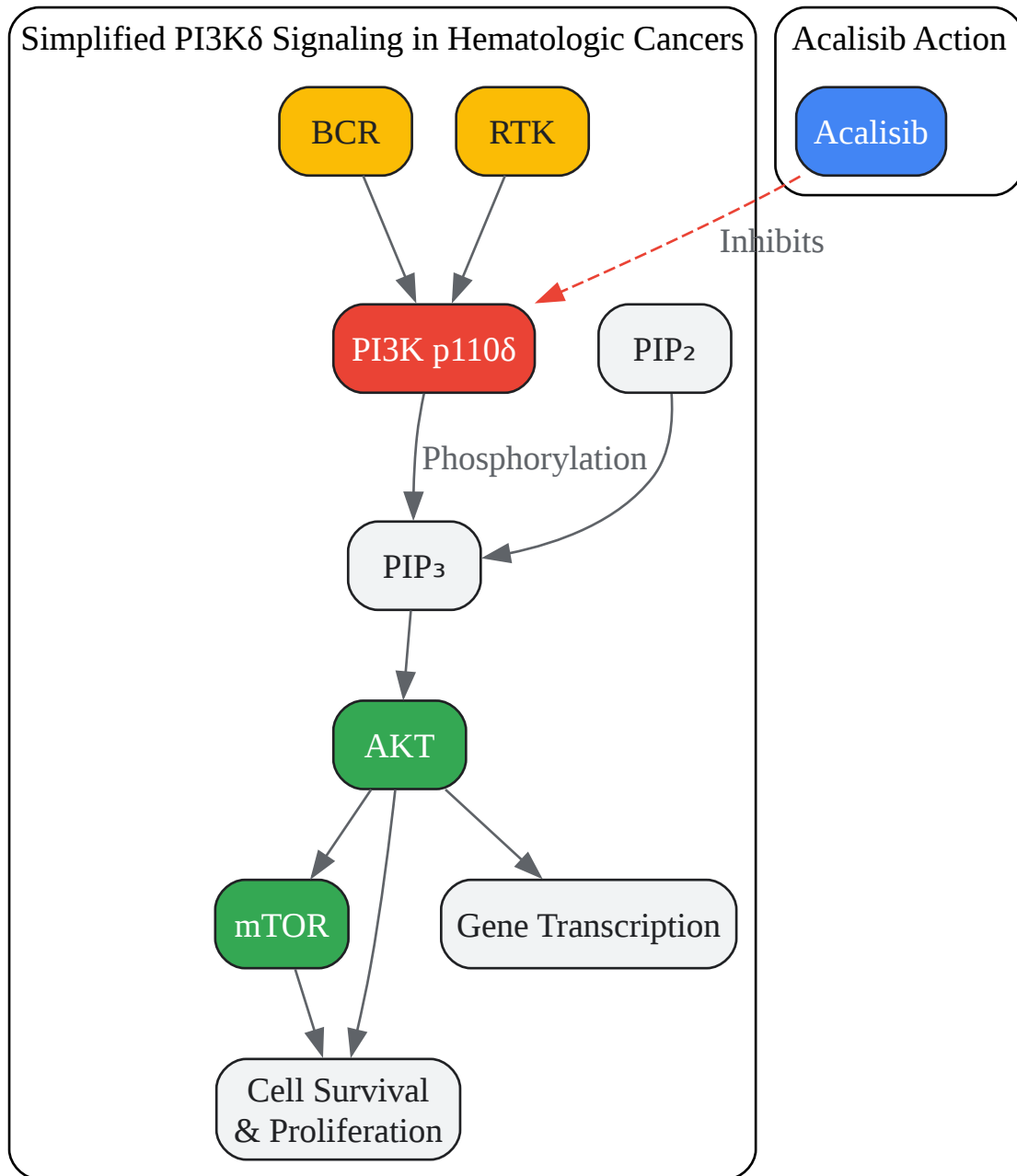
Acalisib is designed as an **isoform-specific inhibitor** with high selectivity for the p110 δ catalytic subunit of Class I PI3K, which is predominantly expressed in leukocytes [1] [2].

The table below summarizes its published half-maximal inhibitory concentration (IC₅₀) values against various kinases, demonstrating its selectivity profile [3] [4] [5]:

Kinase Target	IC ₅₀ (nM)
p110 δ (PIK3CD)	12.7 - 14
p110 γ (PIK3CG)	1389
p110 β (PIK3CB)	3377
p110 α (PIK3CA)	5441
hVps34 (PIK3C3)	12682
DNA-PK (PRKDC)	18749

This data shows **Acalisib** has **114- to 400-fold selectivity** for p110 δ over other Class I PI3K enzymes and shows no significant activity against Class II/III PI3K family members or related proteins like mTOR [1]. By

inhibiting p110 δ , **Acalisib** blocks the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer cells, leading to reduced cell proliferation and induction of cell death [5] [2].



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Key Experimental Protocols

The search results reference several experimental methodologies used to characterize **Acalisib**.

1. In Vitro Kinase Assay [5] This biochemical assay measures the direct inhibitory activity of **Acalisib** on PI3K lipid kinase activity.

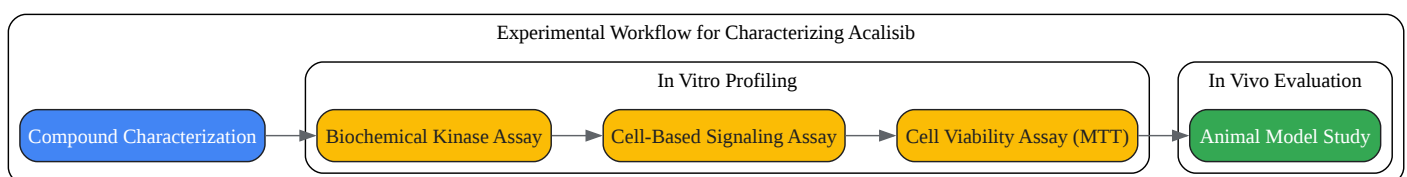
- **Procedure:** A stock solution of **Acalisib** is prepared in DMSO. Ten-point dose-response curves are generated over a concentration range (e.g., 5 to 10,000 nM) with ATP concentrations set at the K_m for each specific PI3K enzyme. The inhibition of lipid kinase activity is then quantified.
- **Application:** Used to determine the IC_{50} values for different PI3K isoforms and assess selectivity.

2. Cell-Based PI3K Isoform-Selective Assays [5] These assays validate target engagement and functional selectivity in a cellular context.

- **Procedure:** Use cell lines with known dependencies on specific PI3K isoforms. For example, murine embryonic fibroblasts are serum-starved, pre-treated with increasing concentrations of **Acalisib**, and then stimulated with:
 - **PDGF** (10 ng/mL) to activate PI3K α signaling.
 - **Lysophosphatidic Acid (LPA)** (10 μ M) to activate PI3K β signaling.
- **Readout:** Cell lysates are analyzed by Western blot to measure levels of phosphorylated Akt (pAkt) and total Akt. The concentration of **Acalisib** required to reduce pathway activation by 50% is calculated.

3. Cell Viability Assay (MTT Assay) [5] This assesses the compound's effect on cancer cell survival and proliferation.

- **Procedure:** Cells (e.g., RAW264.7 cell line) are seeded in 96-well plates and allowed to attach. They are then exposed to **Acalisib** across a concentration range (e.g., 100 pM to 10 μ M) for 24 hours. MTT substrate is added and converted to formazan by living cells. The absorbance is measured, and the percentage of viable cells relative to the control is calculated.



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Clinical Development Status

Acalisib has been evaluated in human clinical trials for hematologic cancers.

- **Clinical Trial:** A Phase 1b study (NCT01705847) was conducted by Gilead Sciences to evaluate the safety and efficacy of **Acalisib** in subjects with relapsed or refractory lymphoid malignancies [1] [6]. The final results of this study have been published [6], indicating the completion of this stage of clinical investigation.

Key Insights for Researchers

- **Research-Grade Compound:** **Acalisib** is marketed explicitly "for research use only" by chemical suppliers [1] [4] [5].
- **Formulation Guidance:** Suppliers provide detailed protocols for preparing stock solutions and in vivo formulations. For example, a common in vivo formulation uses 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O to achieve a clear solution at 4 mg/mL [1].
- **Broader Context:** **Acalisib** is part of a growing class of PI3K δ inhibitors, which includes FDA-approved drugs like idelalisib and duvelisib, underscoring the importance of this therapeutic target in hematologic cancers [7] [2].

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